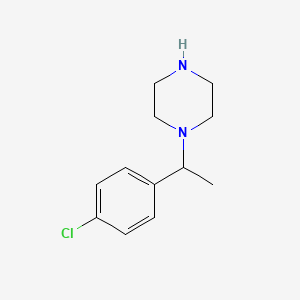

1-(4-氯苯基)乙基哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[1-(4-Chlorophenyl)ethyl]piperazine (1-CEP) is a synthetic molecule that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a derivative of piperazine, a cyclic amine that is found in a variety of pharmaceuticals and drugs. It has been used as a building block for the synthesis of other compounds and as a reactant for various chemical reactions. 1-CEP has been studied for its biochemical and physiological effects, as well as its mechanisms of action and its potential applications in scientific research and laboratory experiments.

科学研究应用

抗过敏活性

设计、合成和测试了一系列新型 ®(-)-1-[(4-氯苯基)苯甲基]哌嗪衍生物的体内抗过敏活性 . 这些衍生物中的大多数对过敏性哮喘和过敏性瘙痒均表现出显著的疗效 . 在 19 种哌嗪衍生物中,有 3 种对过敏性哮喘的效力强于阳性对照药物左西替利嗪 . 同时,在过敏性瘙痒的测试中,19 种化合物中有 5 种的活性强于左西替利嗪 .

抗组胺药的合成

已经开发了一种简单高效的路线来合成抗组胺药克洛尼嗪和氯环利嗪 . 常用的中间体 1-[(4-氯苯基)(苯基)甲基]哌嗪,是从 (4-氯苯基)(苯基)甲酮通过三步反应合成的,收率极高 .

5-HT-1 血清素受体激动剂

1-(4-氯苯基)哌嗪用作 5-HT-1 血清素受体激动剂 . 这意味着它可以刺激大脑中的 5-HT-1 血清素受体,从而对情绪、焦虑和睡眠产生各种影响。

医药中间体

1-(4-氯苯基)哌嗪也用作医药中间体 . 这意味着它用于生产其他药物,作为合成更复杂化合物的构建块。

作用机制

Target of Action

The primary target of 1-[1-(4-Chlorophenyl)ethyl]piperazine is the H1 receptor . This receptor plays a crucial role in allergic reactions, as it is the primary receptor that histamine interacts with to cause allergies .

Mode of Action

1-[1-(4-Chlorophenyl)ethyl]piperazine acts as an antagonist at the H1 receptor . It has a higher affinity for the H1 receptor than histamine, meaning it can effectively block the receptor and prevent histamine from binding . This prevents the allergic reaction that would normally occur when histamine binds to the H1 receptor .

Biochemical Pathways

The biochemical pathway primarily affected by 1-[1-(4-Chlorophenyl)ethyl]piperazine is the histamine signaling pathway . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby inhibiting the pathway .

Result of Action

The primary result of 1-[1-(4-Chlorophenyl)ethyl]piperazine’s action is a significant reduction in allergic reactions . It has been shown to have significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have even been found to have stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The action of 1-[1-(4-Chlorophenyl)ethyl]piperazine can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which would then interact with the H1 receptors that the compound targets . .

属性

IUPAC Name |

1-[1-(4-chlorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDDMVIATVZSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389906 |

Source

|

| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

512776-10-2 |

Source

|

| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)